1-Ethyl-5-methylpiperazin-2-one

Description

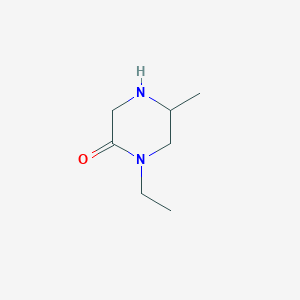

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-3-9-5-6(2)8-4-7(9)10/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAYDMPIWDDERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(NCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659972 | |

| Record name | 1-Ethyl-5-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000577-11-6 | |

| Record name | 1-Ethyl-5-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Ethyl 5 Methylpiperazin 2 One

Convergent and Divergent Synthetic Routes for 1-Ethyl-5-methylpiperazin-2-one

The construction of the this compound core can be achieved through both convergent and divergent synthetic strategies, allowing for the introduction of various substituents and stereochemical control.

Classical Approaches Utilizing Alkylation and Cyclization Reactions

A common and established method for the synthesis of piperazin-2-ones involves the cyclization of appropriately substituted diamine precursors. For this compound, a typical approach would involve the reaction of a precursor like 5-methylpiperazin-2-one (B2805226) with an ethylating agent. evitachem.com This N-alkylation step is a fundamental transformation in the synthesis of such derivatives.

The cyclization to form the piperazinone ring itself is often achieved through intramolecular amidation. clockss.org For instance, a linear precursor containing both an amine and an ester or carboxylic acid functionality can be induced to cyclize, forming the six-membered ring. The Dieckmann cyclization, which involves the intramolecular reaction of a diester in the presence of a base, represents another classical route to form piperazine-2,5-diones, which can then be selectively modified. epa.gov

A general representation of a classical synthetic approach is the reaction of ethylamine (B1201723) with 5-methylpiperazine-2-one. evitachem.com This reaction is typically performed in an organic solvent, such as ethanol (B145695) or methanol (B129727), and may be facilitated by a catalyst under reflux conditions to drive the formation of the desired product. evitachem.com Purification techniques like recrystallization or chromatography are then employed to isolate the pure compound. evitachem.com

| Reactant 1 | Reactant 2 | Conditions | Product |

| 5-Methylpiperazin-2-one | Ethylamine | Organic solvent (e.g., ethanol), Catalyst, Reflux | This compound |

Table 1: Classical Synthesis of this compound. evitachem.com

Stereoselective Synthesis of Chiral Piperazinone Derivatives

The synthesis of chiral piperazin-2-ones, including enantiomerically pure forms of this compound, is of paramount importance for their application in medicinal chemistry. dicp.ac.cn Stereoselective methods aim to control the three-dimensional arrangement of atoms, leading to a single desired stereoisomer.

One powerful strategy is the use of asymmetric catalysis. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed for the efficient synthesis of chiral piperazin-2-ones with high enantiomeric excess (ee). dicp.ac.cn This method allows for the generation of chiral centers with high fidelity. Another approach involves the iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones. acs.org

Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. These are chiral molecules that are temporarily incorporated into the substrate, guide the formation of a new stereocenter, and are subsequently removed. While effective, this often requires additional synthetic steps. clockss.org The use of "chiral pool" starting materials, such as amino acids, is another common strategy to introduce chirality into the piperazinone scaffold. rsc.org

A notable example of stereoselective synthesis involves the Williams-Dellaria protocol, which utilizes a bulky base like potassium hexamethyldisilazide (KHMDS) to achieve diastereoselective alkylation of a Boc-protected piperazinone, leading exclusively to the trans-isomer. clockss.org

| Method | Catalyst/Reagent | Key Feature |

| Asymmetric Hydrogenation | Palladium complex | High enantioselectivity |

| Asymmetric Hydrogenation | Iridium complex | Access to chiral piperazin-2-ones |

| Chiral Auxiliary | Temporary chiral group | Directs stereochemistry |

| Chiral Pool Synthesis | Amino acids | Introduces inherent chirality |

| Diastereoselective Alkylation | KHMDS | Forms specific diastereomers |

Table 2: Overview of Stereoselective Synthesis Strategies for Chiral Piperazinones. dicp.ac.cnclockss.orgacs.org

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and sustainable methods. These principles are increasingly being applied to the synthesis of piperazinone derivatives.

Catalytic Transformations and Reaction Optimization

Catalysis plays a central role in advanced synthetic strategies, offering routes that are more efficient and generate less waste than stoichiometric reactions. researchgate.net For the synthesis of piperazines and their derivatives, various catalytic systems have been developed. For instance, ruthenium-catalyzed coupling of diols and diamines provides a direct route to piperazines. organic-chemistry.org

Photoredox catalysis has also emerged as a powerful tool for the C-H functionalization of piperazines, allowing for the direct introduction of aryl or alkyl groups under mild conditions using light and a photocatalyst like iridium complexes. mdpi.com This avoids the need for pre-functionalized starting materials.

Reaction optimization is crucial for maximizing yield and purity while minimizing byproducts. This can involve screening different catalysts, solvents, and reaction conditions. High-throughput experimentation can accelerate this process, allowing for the rapid identification of optimal parameters. mdpi.com

Sustainable Synthesis and Impurity Profiling

Green chemistry principles are being integrated into the synthesis of heterocycles like piperazinones. This includes the use of less hazardous solvents, reducing the number of synthetic steps, and employing reusable catalysts. rsc.org For example, the use of water as a solvent or solvent-free reaction conditions are highly desirable. rsc.org Metal-organic frameworks (MOFs) like MIL-101(Cr) have been shown to be efficient and reusable catalysts for the synthesis of related heterocyclic compounds. rsc.org

Impurity profiling is a critical aspect of pharmaceutical development and is also relevant to the synthesis of fine chemicals. It involves the identification and quantification of all byproducts and degradation products in a sample. nih.gov For piperazine (B1678402) derivatives, common impurities can arise from side reactions during synthesis, such as the formation of N-methylpiperazine as a byproduct, or from degradation, leading to carbamates or amide derivatives. veeprho.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are essential for developing robust analytical methods to monitor and control the impurity profile of the final product. nih.gov

Derivatization and Analog Generation for Biological Evaluation

The piperazinone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework that can be modified to interact with a variety of biological targets. dicp.ac.cn Derivatization of a lead compound like this compound is a common strategy to explore the structure-activity relationship (SAR) and optimize its biological properties.

This involves systematically modifying different parts of the molecule. For example, the ethyl group on the nitrogen could be replaced with other alkyl or aryl groups. The methyl group at the 5-position could also be varied. Furthermore, other functional groups can be introduced onto the piperazinone ring. nih.gov

The synthesis of a library of analogs allows for the screening against various biological targets to identify compounds with improved potency, selectivity, or other desirable characteristics. For instance, novel piperazinyl-amides of oleanonic and ursonic acids have been synthesized and evaluated for their cytotoxic effects. nih.gov Similarly, norfloxacin (B1679917) analogues incorporating a piperazinyl-acetyl-thiazolidine-2,4-dione moiety have been designed and evaluated as antimicrobial agents. mdpi.com The insights gained from these studies guide further drug design and development efforts.

| Parent Compound | Derivatization Strategy | Target Application |

| Oleanonic and Ursonic Acids | Introduction of N-ethyl-piperazinyl-amide and chalcone-like fragments | Anticancer |

| Norfloxacin | Incorporation of a piperazinyl-acetyl-thiazolidine-2,4-dione moiety | Antimicrobial |

| Dehydroabietic Acid | Synthesis of N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives | MEK inhibitors |

Table 3: Examples of Piperazine Derivatization for Biological Evaluation. nih.govmdpi.comnih.gov

Synthesis of Novel Piperazinone Analogues and Hybrid Structures

Comprehensive searches of chemical literature and patent databases did not yield specific examples of this compound being utilized as a direct precursor for the synthesis of novel analogues or hybrid chemical structures. The primary role of this compound, as documented in patent literature, is as a chiral intermediate in the synthesis of more complex pharmaceutical agents.

For instance, the (S)-enantiomer of this compound serves as a key building block in the development of certain HIV integrase inhibitors. google.com The synthesis described in this context is focused on producing the piperazinone core itself, rather than using it as a starting point for further derivatization into analogues. google.com

Scale-Up Synthesis and Process Development Methodologies

Information regarding the industrial scale-up and process development for the synthesis of this compound is not widely published. The available data points to laboratory-scale synthetic routes.

One general approach described for its synthesis involves the reaction of ethylamine with 5-methylpiperazin-2-one. evitachem.com This method represents a fundamental chemical transformation but lacks the detailed process parameters, optimization data, and engineering considerations inherent to a scale-up methodology.

A more specific, albeit lab-scale, synthesis is detailed in patent documentation for the preparation of the (5S)-enantiomer. This route is part of a multi-step synthesis of an active pharmaceutical ingredient. google.com The key transformation is outlined in the table below.

Table 1: Reagents for Laboratory-Scale Synthesis of (5S)-1-Ethyl-5-methylpiperazin-2-one google.com

| Reagent/Component | Role |

| Chloro-1,5-cyclooctadiene iridium(I) dimer | Catalyst |

| (S)-1-[(R)-2-di-(3,5-bis(trifluoromethyl)phenyl)phosphino)ferrocenyl]ethyldicyclohexylphosphine | Chiral Ligand |

| Toluene and Methanol (1:2 mixture) | Solvent |

This patented method highlights a sophisticated catalytic approach to achieve the desired chirality, which is crucial for its intended use as a pharmaceutical intermediate. google.com However, the documentation does not elaborate on the transition of this process from the milligram and milliliter scale described to a larger, commercially viable production volume. Key aspects of process development, such as catalyst loading optimization for scale, purification strategies for large batches, waste stream management, and process safety evaluations, are not discussed.

Molecular Mechanisms of Action and Pharmacological Modulations

Interaction with Biological Macromolecules

Receptor Binding and Ligand-Target Interactions

Direct receptor binding assays and ligand-target interaction studies for 1-Ethyl-5-methylpiperazin-2-one have not been reported in the available scientific literature. The piperazine (B1678402) moiety is a well-known pharmacophore that can interact with various receptors, but specific affinities for this compound are unknown. ijrrjournal.comacs.org

Cellular and Subcellular Target Engagements

Interference with DNA Topoisomerase Activity

No studies were found that investigate the interaction of this compound with DNA topoisomerases. While some compounds containing a piperazine ring, such as bisdioxopiperazines, are known to target topoisomerase II, this activity is not a general property of all piperazine derivatives and cannot be assumed for this compound without specific experimental evidence. nih.govyoutube.com

Modulation of G-Protein-Coupled Receptors (GPR84, 5-HT6, 5-HT7)

There is no published research indicating that this compound has been screened for activity at or has any modulatory effect on the G-protein-coupled receptors GPR84, 5-HT6, or 5-HT7. While many piperazine-containing compounds are known to be ligands for serotonin (B10506) receptors, the specific substitution pattern of this compound makes it impossible to predict its activity at these targets without experimental data. nih.govnih.govnih.govnih.govnih.gov

Impact on Signal Transduction Pathways

In the absence of data on its interaction with specific molecular targets, the impact of this compound on any signal transduction pathways remains uncharacterized.

Mechanistic Basis of Therapeutic Efficacy

The therapeutic potential of a compound is rooted in its interaction with biological systems at the molecular level. For this compound, its efficacy is hypothesized based on the activities of similar chemical structures.

Antimicrobial Mechanisms: Antibacterial and Antifungal Actions

Currently, there is a lack of specific research data on the antibacterial and antifungal mechanisms of this compound. However, the broader class of piperazine-containing compounds has been a source of investigation for antimicrobial agents. For instance, certain phenyl oxazolidinone derivatives incorporating a piperazine moiety have been reported to be effective against a range of gram-positive aerobic bacteria, including resistant strains of staphylococci, streptococci, and enterococci, as well as some anaerobic and mycobacterial species. The proposed mechanism for these related compounds involves the inhibition of bacterial protein synthesis.

Antiproliferative Mechanisms: Cell Growth and DNA Synthesis Inhibition

Direct studies on the antiproliferative mechanisms of this compound are not available in the current body of scientific literature. Nevertheless, research into similar piperazinone derivatives, such as (R)-1,5-Dimethylpiperazin-2-one, has indicated potential anticancer properties. These related compounds have been observed in vitro to induce apoptosis, or programmed cell death, in cancer cell lines. The substitution of a methyl group with an ethyl group, as seen in this compound, is a known strategy in medicinal chemistry to increase hydrophobicity, which can influence a compound's pharmacokinetic and pharmacodynamic properties, including its ability to penetrate cell membranes.

Anti-inflammatory and Analgesic Pathways

There is no specific information detailing the anti-inflammatory and analgesic pathways of this compound. However, some related piperazine-containing compounds have been investigated for their effects on inflammatory processes. For example, the dual CCR2 and CCR5 inhibitor Cenicriviroc, which contains a piperazine ring, is noted to have potential anti-inflammatory effects by blocking chemokine receptors involved in inflammatory cell migration.

Anthelmintic Action and Related Parasitic Modulations

Specific research on the anthelmintic action of this compound is not publicly documented. The piperazine class of compounds, in general, has a long history of use as anthelmintic agents, with their mechanism of action often involving the modulation of parasite neurotransmission, leading to paralysis and expulsion of the parasites.

Antiviral Activities, Including Coronaviral Inhibitory Potential

The compound (5S)-1-Ethyl-5-methylpiperazin-2-one has been mentioned in patent literature as an intermediate in the synthesis of HIV integrase inhibitors. These inhibitors are a class of antiretroviral drugs that block the action of integrase, an enzyme essential for the replication of HIV. The patent indicates that representative compounds from this synthesis pathway exhibit inhibition of HIV replication. However, specific data on the direct antiviral activity of this compound itself, including against coronaviruses, is not provided. The modification of the piperazine structure is a common strategy in the development of antiviral agents. For instance, derivatives of (R)-1,5-Dimethylpiperazin-2-one have been explored for their potential to inhibit viral infections by targeting viral fusion proteins, which are crucial for the entry of viruses into host cells.

Structure Activity Relationship Sar and Rational Drug Design

Systematic SAR Investigations of 1-Ethyl-5-methylpiperazin-2-one Derivatives

The biological activity of a compound is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies systematically probe this connection by modifying specific parts of a molecule and observing the resulting changes in its biological potency and selectivity.

Impact of Substituent Modifications on Biological Potency and Selectivity

The piperazine (B1678402) ring, a core component of this compound, is a versatile scaffold in medicinal chemistry. Modifications to the substituents on this ring can dramatically influence a compound's affinity and selectivity for its biological target. researchgate.netnih.gov For instance, in a series of 4-arylpiperazine-ethyl heteroarylcarboxamides, the introduction of a quinoxaline (B1680401) moiety was found to be advantageous for achieving selectivity for the serotonin (B10506) 5-HT1A receptor over the dopamine (B1211576) D4.2 receptor. researchgate.net Furthermore, the presence of a 3-CF3 group on the distal phenyl ring proved most effective for enhancing both affinity and selectivity for 5-HT1A receptors. researchgate.net

The nature of the linker connecting different parts of a molecule also plays a crucial role. Studies on piperazine derivatives have shown that even subtle changes, such as replacing an amide linker with a methylene (B1212753) unit, can alter binding affinities. nih.gov For example, a 5-substituted indole (B1671886) derivative with a methylene linker exhibited halved affinity for both D2 and D3 dopamine receptors compared to its amide counterpart. nih.gov Interestingly, this effect was not observed in a similar pair of 2-substituted indole compounds, highlighting the nuanced and often unpredictable nature of SAR. nih.gov

The position of substituents is another critical factor. In a study of indole-acyl derivatives, a 2-substituted compound demonstrated higher affinity for D3 receptors compared to its 3-substituted counterpart. nih.gov These findings underscore the importance of systematic exploration of the chemical space around a core scaffold to identify optimal substitution patterns for desired biological activity.

Interactive Table: Impact of Substituent Modifications

| Compound Series | Modification | Impact on Potency/Selectivity |

|---|---|---|

| 4-Arylpiperazine-ethyl heteroarylcarboxamides | Introduction of a quinoxaline moiety | Favorable for 5-HT1A vs. D4.2 receptor selectivity researchgate.net |

| 4-Arylpiperazine-ethyl heteroarylcarboxamides | 3-CF3 group on distal phenyl ring | Most effective for 5-HT1A affinity and selectivity researchgate.net |

| Piperazine derivatives | Replacement of amide linker with methylene unit | Halved affinity for D2 and D3 receptors in a 5-substituted indole derivative nih.gov |

Conformational Analysis and Stereochemical Influence on Activity

The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, can have a profound impact on its biological activity. For chiral molecules like this compound, which exists as (S) and (R) enantiomers, the spatial orientation of substituents can determine how well the molecule fits into the binding site of its target protein. bldpharm.com

The differential activity of enantiomers is a well-established principle in pharmacology. For instance, in a study of a potent racemic compound, the (-)-enantiomer exhibited significantly higher affinity for both D2 and D3 dopamine receptors compared to the (+)-enantiomer. nih.gov This highlights the stereospecificity of the receptor's binding pocket, which preferentially accommodates one enantiomer over the other. Such findings are crucial for the development of single-enantiomer drugs, which can offer improved efficacy and reduced side effects.

Computational Approaches in SAR Elucidation

In recent years, computational methods have become indispensable tools in drug discovery, complementing experimental SAR studies. These in silico techniques provide valuable insights into the molecular interactions that govern biological activity, thereby guiding the rational design of new drug candidates.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govmdpi.com By simulating the binding process, docking studies can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. mdpi.com

These simulations are widely used to screen large libraries of virtual compounds and prioritize those with the highest predicted binding affinity for experimental testing. nih.govnih.gov For example, in the development of inhibitors for the ALK5 enzyme, a docking model showed that a potent inhibitor fitted well into the ATP-binding pocket, forming favorable interactions. researchgate.net Similarly, docking studies of piperazine-linked derivatives targeting the CAIX protein revealed the compound with the best binding affinity. polyu.edu.hk However, it is important to note that docking predictions can have limitations, as they often rely on simplified scoring functions and may not fully account for protein flexibility. mdpi.com

Quantum Chemical Calculations and Molecular Descriptors (HOMO, LUMO, Hardness, Softness)

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are crucial for its reactivity and interactions. ijarset.comucsb.edu Descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly informative. ucsb.edu The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. ucsb.edu Molecules with high HOMO energies tend to be good electron donors (nucleophiles), while those with low LUMO energies are good electron acceptors (electrophiles). ucsb.edu

The difference between the HOMO and LUMO energies, known as the energy gap, is an indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. ijarset.com Other important descriptors include chemical hardness and softness. Hardness is a measure of a molecule's resistance to changes in its electron distribution, with harder molecules being more stable. researchgate.net Softness is the reciprocal of hardness, and softer molecules are generally more reactive. researchgate.net These quantum chemical descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's structural and electronic properties with its biological activity. ucsb.edu

Interactive Table: Key Quantum Chemical Descriptors

| Descriptor | Significance |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the ability to donate electrons (nucleophilicity). ucsb.edu |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the ability to accept electrons (electrophilicity). ucsb.edu |

| HOMO-LUMO Energy Gap | Indicator of chemical reactivity and stability. researchgate.net |

| Chemical Hardness | Measure of resistance to change in electron distribution; indicates stability. researchgate.net |

Non-Covalent Interactions and Intermolecular Forces Analysis (AIM, RDG, NBO, MEP)

The binding of a ligand to its target protein is governed by a complex interplay of non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govnih.gov Several computational methods can be used to analyze these forces in detail.

The Atoms in Molecules (AIM) theory allows for the characterization of chemical bonds and intermolecular interactions based on the topology of the electron density. nih.gov Reduced Density Gradient (RDG) analysis is another powerful tool that helps to visualize and identify non-covalent interactions in real space. nih.gov Natural Bond Orbital (NBO) analysis provides insights into charge delocalization and hyperconjugative interactions within a molecule, which can influence its stability and reactivity. ijarset.com Finally, the Molecular Electrostatic Potential (MEP) surface illustrates the charge distribution around a molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. nih.govnih.gov By providing a detailed map of a molecule's non-covalent interaction properties, these methods are invaluable for understanding the intricacies of ligand-receptor binding and guiding the design of molecules with improved binding affinity. nih.gov

Rational Design of Enhanced Bioactive Agents

The transformation of a preliminary "hit" compound into a viable drug candidate is a meticulous process guided by the principles of rational drug design. This approach leverages an understanding of the molecular interactions between a drug and its biological target to implement targeted chemical modifications that enhance efficacy, selectivity, and pharmacokinetic properties.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of rational drug design, involving the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. acs.orgacs.org

For a compound like this compound, a pharmacophore modeling study would commence by identifying a biological target, such as a G-protein coupled receptor (GPCR) or an enzyme. acs.org By analyzing a set of known active molecules containing the piperazin-2-one (B30754) core, a predictive pharmacophore model can be generated. For instance, a model developed for a series of piperazine-based CCR5 antagonists identified two hydrogen bond acceptors and three hydrophobic features as crucial for activity. acs.orgacs.org In the case of this compound, the carbonyl oxygen would likely serve as a hydrogen bond acceptor, while the ethyl and methyl groups could engage in hydrophobic interactions within the target's binding pocket.

Once a hit compound is identified, often through screening guided by a pharmacophore model, lead optimization begins. This iterative process involves synthesizing and testing analogues of the lead compound to refine its structure-activity relationship (SAR). The goal is to maximize potency and selectivity while improving absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Strategies for optimizing a lead compound like this compound would involve systematic modification at its key positions:

N1-Substituent: The ethyl group at the N1 position could be replaced with other alkyl or aryl groups to probe the size and nature of the corresponding binding pocket.

C5-Substituent: The methyl group at the C5 position could be varied to explore its impact on potency and metabolic stability. For example, studies on imidazolopiperazines have shown that modifying substituents on the piperazine core can significantly improve metabolic stability and oral exposure. researchgate.net

Piperazin-2-one Core: While generally preserved to maintain the core pharmacophore, minor modifications could be explored if synthetically feasible.

The following table illustrates a hypothetical SAR study for a series of piperazin-2-one derivatives, demonstrating how systematic structural changes can influence biological activity.

| Compound ID | R1 (N1-position) | R5 (C5-position) | Target Binding Affinity (IC₅₀, nM) |

| 1 | -CH₂CH₃ (Ethyl) | -CH₃ (Methyl) | 150 |

| 2 | -CH₃ (Methyl) | -CH₃ (Methyl) | 320 |

| 3 | -CH₂CH₃ (Ethyl) | -H | 500 |

| 4 | -Cyclopropyl | -CH₃ (Methyl) | 85 |

| 5 | -Phenyl | -CH₃ (Methyl) | 210 |

This table contains hypothetical data for illustrative purposes.

This data suggests that a cyclopropyl (B3062369) group at the N1 position is preferred over an ethyl or methyl group, and a methyl group at the C5 position is crucial for maintaining activity. Such insights are vital for guiding the next round of synthesis in a lead optimization campaign. nih.gov

Integration of Mutagenesis Studies for Binding Pose Validation

Computational docking and pharmacophore models provide powerful hypotheses about how a ligand binds to its target protein. However, these are predictive models that require experimental validation. Site-directed mutagenesis is a key technique used to confirm these predicted binding poses. nih.gov

This method involves genetically modifying the target protein to substitute specific amino acid residues within the proposed binding site. By comparing the binding affinity or functional activity of the drug candidate against the wild-type protein and the mutant versions, researchers can validate key molecular interactions.

For example, if a docking simulation predicted that the carbonyl oxygen of this compound forms a critical hydrogen bond with the side chain of a serine residue (e.g., Serine-123) in the active site, this hypothesis could be tested experimentally.

Hypothetical Mutagenesis Validation Study:

Prediction: Computational models predict a hydrogen bond between the C=O of this compound and the hydroxyl group of Serine-123.

Mutagenesis: The gene for the target protein is mutated to replace Serine-123 with an alanine (B10760859) residue. Alanine is chosen because it is structurally similar to serine but lacks the hydroxyl group, thereby being incapable of forming the hydrogen bond.

Assay: The binding affinity of this compound is measured for both the wild-type (containing Ser-123) and mutant (containing Ala-123) proteins.

Confirmation: A significant decrease in binding affinity for the mutant protein compared to the wild-type would provide strong evidence that the hydrogen bond to Serine-123 is a crucial component of the binding interaction, thus validating the computationally predicted binding pose.

Molecular dynamics simulations on piperazine-substituted compounds have identified key interactions with specific amino acids like Gly863, Asp766, and Tyr907 in the PARP-1 binding region, which would be primary candidates for such mutagenesis studies to confirm their role in ligand binding. nih.gov This integration of computational prediction and experimental validation is a hallmark of modern, efficient drug discovery programs.

Metabolic Transformations and Biological Disposition

Identification of Metabolic Pathways of 1-Ethyl-5-methylpiperazin-2-one

The metabolic pathways of this compound are predicted to involve a series of enzymatic reactions that modify its chemical structure. While specific studies on this exact molecule are limited, the metabolic profile can be inferred from the well-established biotransformation of related piperazine (B1678402) and piperazinone-containing compounds. nih.govrsc.org

The initial and most significant metabolic transformations of this compound are expected to be catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are responsible for a variety of oxidative reactions. For piperazine-containing structures, common metabolic routes include N-dealkylation, hydroxylation, and oxidation of the piperazine ring. rsc.orgnih.gov

N-Dealkylation: The ethyl group attached to the nitrogen at position 1 is a likely site for oxidative N-dealkylation, a reaction frequently catalyzed by CYP3A4 and CYP2C19. nih.gov This process would lead to the formation of 5-methylpiperazin-2-one (B2805226) and acetaldehyde. Similarly, the methyl group on the same nitrogen could also be removed to yield this compound.

Hydroxylation: The piperazine ring itself and the attached alkyl groups are susceptible to hydroxylation. The carbon atoms of the ethyl and methyl groups, as well as the carbon atoms of the piperazinone ring, can be hydroxylated. For instance, hydroxylation of the ethyl group would result in the formation of 1-(1-hydroxyethyl)-5-methylpiperazin-2-one. Ring hydroxylation could occur at the C3 or C6 positions of the piperazinone ring. rsc.org

Oxidation: Further oxidation of the piperazinone ring can lead to the formation of additional metabolites. For example, the formation of a lactam at the opposite side of the existing one (piperazine-2,5-dione derivative) is a possibility, although less common.

The following table summarizes the probable enzyme-catalyzed biotransformations of this compound.

| Transformation | Enzyme Family | Potential Metabolite |

| N-De-ethylation | Cytochrome P450 (CYP3A4, CYP2C19) | 5-methylpiperazin-2-one |

| N-De-methylation | Cytochrome P450 | This compound |

| Ethyl group hydroxylation | Cytochrome P450 | 1-(1-hydroxyethyl)-5-methylpiperazin-2-one |

| Ring hydroxylation | Cytochrome P450 | 1-Ethyl-5-methyl-3-hydroxypiperazin-2-one |

It is important to note that piperazine derivatives can also inhibit various CYP isoenzymes, which can lead to drug-drug interactions if co-administered with other therapeutic agents. researchgate.net

Metabolic processes can be broadly divided into catabolism (the breakdown of complex molecules to form simpler ones, releasing energy) and anabolism (the synthesis of complex molecules from simpler ones, requiring energy). youtube.com

In the context of this compound, the biotransformations described above are primarily catabolic . youtube.com These reactions break down the parent compound into smaller, more polar metabolites. youtube.com The energy released during these reactions is minimal and not utilized by the cell in the same way as the breakdown of endogenous molecules like glucose.

Anabolic processes involving this compound are less likely. Anabolism typically refers to the synthesis of essential biomolecules like proteins, nucleic acids, and complex carbohydrates from smaller precursors. youtube.com It is not expected that this synthetic compound would be incorporated into such biosynthetic pathways. However, the metabolites generated from the catabolic pathways, particularly those with reactive functional groups, could potentially undergo conjugation reactions (Phase II metabolism), which can be considered a form of anabolic process in the sense that a larger molecule is formed. These reactions involve the addition of endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866) to the xenobiotic or its phase I metabolites, further increasing their water solubility and facilitating their elimination.

Pharmacokinetic Implications of Metabolic Profiles

The metabolic profile of a compound has profound implications for its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME).

The bioavailability of an orally administered drug is the fraction of the dose that reaches the systemic circulation unchanged. A high rate of first-pass metabolism in the liver, where the compound is extensively metabolized before it can reach the systemic circulation, will result in low oral bioavailability.

For this compound, a rapid and extensive metabolism by hepatic CYP enzymes would lead to:

Reduced Bioavailability: A significant portion of the administered dose would be converted to metabolites, decreasing the amount of the parent compound that reaches the bloodstream.

Conversely, if the compound is metabolically stable, its bioavailability and systemic exposure would be higher. The presence of the piperazine moiety can, in some cases, improve the pharmacokinetic features of drug candidates by increasing water solubility and bioavailability. nih.govmdpi.com

The following table illustrates the potential impact of metabolic rate on pharmacokinetic parameters.

| Metabolic Rate | Oral Bioavailability | Systemic Exposure (AUC) |

| High | Low | Low |

| Moderate | Moderate | Moderate |

| Low | High | High |

Metabolic stability is a crucial parameter in the drug development process. A compound that is too rapidly metabolized will likely have a short duration of action, requiring frequent dosing, which can lead to poor patient compliance. Conversely, a compound that is too metabolically stable may accumulate in the body, potentially leading to toxicity.

Therefore, medicinal chemists often aim to design molecules with an optimal metabolic stability. In the case of piperazine-containing compounds, structural modifications are often made to modulate their metabolic clearance. nih.gov For instance, the introduction of steric hindrance near the sites of metabolism can slow down the rate of enzymatic breakdown, thereby improving the compound's half-life and pharmacokinetic profile.

The piperazine scaffold is often considered a "privileged structure" in drug discovery due to its favorable physicochemical properties and its ability to be readily modified to optimize both pharmacodynamic and pharmacokinetic properties. nih.govmdpi.com Understanding the metabolic pathways of a compound like this compound is therefore essential for any potential therapeutic application, as it allows for the rational design of analogues with improved drug-like properties.

Advanced Analytical Methodologies for Research and Preclinical Studies

Chromatographic Separations and Spectroscopic Characterization

There is a lack of specific, published High-Performance Liquid Chromatography (HPLC) methods dedicated to the quantitative analysis of 1-Ethyl-5-methylpiperazin-2-one. For a novel compound such as this, a typical methods development process would involve screening various stationary phases (e.g., C18, C8, phenyl-hexyl) and mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water, often containing buffers like phosphate, acetate, or formate) to achieve optimal separation from impurities and degradation products. Detection would likely be performed using a UV detector at a wavelength of maximum absorbance, which would need to be experimentally determined, or with a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if the chromophore is weak. However, without empirical data, any specific parameters would be purely speculative.

While the structure of this compound is known, detailed spectral data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) studies are not available in peer-reviewed publications. Structural elucidation would rely on a suite of NMR experiments, including ¹H NMR to identify the chemical environment of protons, ¹³C NMR for the carbon skeleton, and 2D NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons.

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in MS/MS experiments would offer further structural confirmation by breaking the molecule into predictable fragments.

| Technique | Information Provided | Hypothetical Data for this compound |

| ¹H NMR | Proton environments and connectivity | Data not available in literature |

| ¹³C NMR | Carbon skeleton | Data not available in literature |

| HRMS | Elemental composition | Data not available in literature |

| MS/MS | Structural fragmentation pattern | Data not available in literature |

Detection and Quantification in Complex Biological Matrices

The detection and quantification of novel compounds in complex biological matrices such as blood, plasma, or urine are critical aspects of preclinical research. However, there are no published methods detailing these procedures for this compound.

The development of a robust analytical method for biological fluids would necessitate an effective sample preparation technique to remove interfering endogenous components. Common approaches that would be explored include:

Protein Precipitation (PPT): A straightforward method where a solvent like acetonitrile or methanol is used to precipitate proteins from plasma or blood samples.

Liquid-Liquid Extraction (LLE): This technique would involve extracting the analyte from the aqueous biological fluid into an immiscible organic solvent, based on its partition coefficient.

Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) would depend on the physicochemical properties of this compound.

Any quantitative method developed for this compound in a biological matrix would require rigorous validation according to regulatory guidelines (e.g., FDA, EMA). This would involve assessing:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Sensitivity: Determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Accuracy and Precision: To ensure the reliability of the results.

Matrix Effect: To evaluate the influence of the biological matrix on the ionization and detection of the analyte.

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Without any foundational research on this specific compound, providing detailed, non-speculative information on these validation parameters is not possible.

Mechanistic Toxicology and Safety Pharmacology Considerations

In Vitro Cytotoxicity Assessments and Cell Viability Studies

No studies were found that specifically assessed the in vitro cytotoxicity of 1-Ethyl-5-methylpiperazin-2-one.

However, research on other piperazine (B1678402) derivatives has demonstrated a range of cytotoxic activities. For instance, certain designer drugs derived from piperazine have been shown to induce cell death in various cell lines. One study on arylpiperazine derivatives reported their cytotoxic effects against human prostate cancer cell lines, with some compounds exhibiting significant activity. mdpi.com Another study on novel piperazine derivatives indicated low toxicity at lower concentrations against a non-cancerous fibroblast cell line. chemicaljournal.org

These findings underscore the importance of the specific chemical structure in determining the cytotoxic potential of piperazine compounds. Without direct testing, the effect of the ethyl and methyl groups on the piperazin-2-one (B30754) core of this compound remains unknown.

Investigation of Organ-Specific Mechanistic Toxicity (e.g., Cardiotoxicity)

There is no available data on the organ-specific mechanistic toxicity of this compound.

Studies on other piperazine derivatives have raised concerns about potential cardiotoxicity. Research on certain piperazine-based designer drugs has shown that they can induce toxicity in cardiomyoblast cells. nih.govresearchgate.net The proposed mechanism involves mitochondrial impairment, leading to decreased intracellular ATP, increased intracellular calcium levels, and ultimately cell death. nih.govfarmaceut.orgmerckmillipore.com General toxic effects of some piperazine derivatives also include cardiac symptoms like tachycardia. nih.gov

Given these findings, future investigations into the potential cardiotoxic effects of this compound would be a critical aspect of its safety assessment.

Molecular Mechanisms of Drug-Induced Adverse Effects (e.g., DNA Damage, Enzyme Dysfunction)

Specific molecular mechanisms of toxicity for this compound have not been elucidated in the current body of scientific literature.

Research into other piperazine compounds has revealed various molecular-level adverse effects. For example, some piperazine designer drugs have been found to up-regulate key enzymes involved in cholesterol biosynthesis in rat hepatocytes, suggesting a potential for hepatotoxicity. nih.gov Other studies have pointed to mitochondrial dysfunction as a key mechanism of toxicity for certain piperazine derivatives. nih.govfarmaceut.orgmerckmillipore.comnih.gov

Conversely, some research has suggested that certain piperazine derivatives may have a protective role against DNA damage. A study on 1-(2-hydroxyethyl)piperazine derivatives indicated their potential to mitigate DNA damage induced by ionizing radiation. nih.gov

The specific impact of this compound on DNA integrity and enzyme function is an area that requires dedicated research.

Q & A

Q. What are the recommended synthetic pathways for 1-ethyl-5-methylpiperazin-2-one, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves cyclization reactions or functional group modifications of piperazine derivatives. For example, ethylation and methylation steps can be performed using alkyl halides or reductive amination under controlled pH and temperature. Yield optimization requires monitoring reaction kinetics via HPLC or LC-MS to identify intermediate bottlenecks. Catalytic systems (e.g., palladium for cross-coupling) may improve efficiency, while solvent polarity adjustments (e.g., DMF vs. THF) can stabilize reactive intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR resolve ethyl/methyl substituents and confirm piperazinone ring conformation. DEPT-135 distinguishes CH groups from quaternary carbons.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects fragmentation patterns indicative of the ketone group.

- X-ray Crystallography : Single-crystal analysis (e.g., via SHELXL ) provides absolute stereochemistry and bond-length data for structural validation.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

- Dose-Response Analysis : Validate EC/IC values across multiple assays (e.g., enzymatic vs. cell-based) to isolate assay-specific artifacts.

- Structural-Activity Relationship (SAR) Studies : Compare derivatives with systematic substituent variations (e.g., ethyl vs. propyl groups) to identify pharmacophore requirements.

- Data Triangulation : Cross-reference results with computational docking (e.g., molecular dynamics simulations) to reconcile discrepancies between in vitro and in silico models .

Q. What experimental strategies are effective for crystallizing this compound for X-ray studies?

Methodological Answer:

- Solvent Screening : Use vapor diffusion with polar/non-polar solvent pairs (e.g., ethanol/hexane) to induce slow nucleation.

- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation.

- Additive Screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize hydrophobic interactions. SHELX software is recommended for refining twinned or low-resolution datasets.

Q. How does the electronic environment of the piperazinone ring influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron Density Mapping : DFT calculations (e.g., B3LYP/6-31G*) predict nucleophilic/electrophilic sites on the ring. The ketone group reduces electron density at adjacent nitrogen atoms, favoring Pd-catalyzed couplings at the ethyl-substituted position.

- Experimental Validation : Use Hammett constants to correlate substituent effects with reaction rates in Suzuki-Miyaura or Buchwald-Hartwig reactions .

Q. What methodologies address low solubility of this compound in aqueous assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO-water gradients (≤10% DMSO) to maintain compound stability while improving solubility.

- Prodrug Design : Introduce phosphate or acetylated prodrug moieties to enhance hydrophilicity, followed by enzymatic cleavage in target tissues.

- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes for sustained release .

Data Interpretation and Validation

Q. How should researchers validate purity claims for this compound from commercial suppliers?

Methodological Answer:

- Chromatographic Purity : Use reverse-phase HPLC with UV/Vis detection (λ = 254 nm) and compare retention times against certified reference standards.

- Elemental Analysis : Confirm C/H/N ratios match theoretical values (±0.4% tolerance).

- Batch Consistency : Request multiple lots and perform accelerated stability studies (40°C/75% RH for 4 weeks) to detect degradation products .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

Methodological Answer:

- Probit Analysis : Fit sigmoidal curves to mortality/viability data to calculate LD/LC.

- ANOVA with Post Hoc Tests : Compare treatment groups against controls (e.g., Tukey’s HSD for multiple comparisons).

- Benchmark Dose Modeling : Identify toxicity thresholds for regulatory compliance .

Advanced Applications

Q. How can this compound be functionalized for targeted drug delivery systems?

Methodological Answer:

- Click Chemistry : Attach azide/alkyne handles via CuAAC reactions for bioconjugation with antibodies or peptides.

- pH-Responsive Linkers : Incorporate hydrazone or ester bonds that cleave in acidic tumor microenvironments.

- In Vivo Tracking : Label with F or Tc isotopes for PET/SPECT imaging of biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.